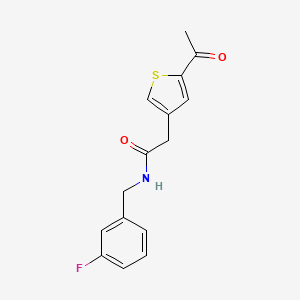![molecular formula C19H14BrClN2OS B4924566 N-{[(4-bromo-2-methylphenyl)amino]carbonothioyl}-5-chloro-1-naphthamide](/img/structure/B4924566.png)
N-{[(4-bromo-2-methylphenyl)amino]carbonothioyl}-5-chloro-1-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(4-bromo-2-methylphenyl)amino]carbonothioyl}-5-chloro-1-naphthamide, also known as BAY 11-7082, is a chemical compound widely used in scientific research. This compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties.
Mechanism of Action
The mechanism of action of N-{[(4-bromo-2-methylphenyl)amino]carbonothioyl}-5-chloro-1-naphthamide involves the inhibition of the activation of NF-κB. This compound acts by inhibiting the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. This results in the inhibition of the translocation of NF-κB to the nucleus and the subsequent inhibition of the transcription of genes involved in inflammation, cancer, and viral replication.
Biochemical and Physiological Effects
N-{[(4-bromo-2-methylphenyl)amino]carbonothioyl}-5-chloro-1-naphthamide has been found to exhibit various biochemical and physiological effects. This compound has been found to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, in various cell types. N-{[(4-bromo-2-methylphenyl)amino]carbonothioyl}-5-chloro-1-naphthamide 11-7082 has also been found to induce apoptosis in cancer cells by activating caspases and inhibiting the anti-apoptotic protein Bcl-2. Moreover, this compound has been found to inhibit the replication of various viruses, including HIV, hepatitis B virus, and herpes simplex virus.
Advantages and Limitations for Lab Experiments
N-{[(4-bromo-2-methylphenyl)amino]carbonothioyl}-5-chloro-1-naphthamide has several advantages for lab experiments. This compound is readily available and can be synthesized in high purity and high yield. Moreover, this compound exhibits a broad spectrum of biological activities, making it a versatile tool for studying various biological processes. However, the use of this compound has some limitations. N-{[(4-bromo-2-methylphenyl)amino]carbonothioyl}-5-chloro-1-naphthamide 11-7082 has been found to exhibit some toxicity and can induce cell death at high concentrations. Moreover, this compound can interfere with the activity of other proteins that are regulated by NF-κB, leading to off-target effects.
Future Directions
N-{[(4-bromo-2-methylphenyl)amino]carbonothioyl}-5-chloro-1-naphthamide has several potential future directions for scientific research. This compound can be further studied for its anti-inflammatory, anti-cancer, and anti-viral properties. Moreover, the mechanism of action of this compound can be further elucidated to identify new targets for drug development. Furthermore, the use of this compound can be explored in combination with other drugs to enhance its therapeutic efficacy and reduce its toxicity.
Synthesis Methods
The synthesis of N-{[(4-bromo-2-methylphenyl)amino]carbonothioyl}-5-chloro-1-naphthamide involves the reaction of 5-chloro-1-naphthoic acid with thionyl chloride to form 5-chloro-1-naphthoyl chloride. This intermediate is then reacted with 4-bromo-2-methylaniline to produce the desired compound. The synthesis method has been optimized to yield high purity and high yield of the compound.
Scientific Research Applications
N-{[(4-bromo-2-methylphenyl)amino]carbonothioyl}-5-chloro-1-naphthamide has been widely used in scientific research. This compound has been found to exhibit anti-inflammatory properties by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. N-{[(4-bromo-2-methylphenyl)amino]carbonothioyl}-5-chloro-1-naphthamide 11-7082 has also been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting the proliferation of cancer cells. Moreover, this compound has been found to exhibit anti-viral properties by inhibiting the replication of viruses.
properties
IUPAC Name |
N-[(4-bromo-2-methylphenyl)carbamothioyl]-5-chloronaphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrClN2OS/c1-11-10-12(20)8-9-17(11)22-19(25)23-18(24)15-6-2-5-14-13(15)4-3-7-16(14)21/h2-10H,1H3,(H2,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXNWSGAHJMEHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=S)NC(=O)C2=CC=CC3=C2C=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-bromo-2-methylphenyl)carbamothioyl]-5-chloronaphthalene-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-phenylethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B4924483.png)

![9-{2-[(4-nitrobenzyl)oxy]phenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B4924493.png)
![3-chloro-N-(2-methoxyethyl)-4-({1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-4-piperidinyl}oxy)benzamide](/img/structure/B4924496.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B4924501.png)
![(4,5-dimethoxy-2-nitrobenzyl)[2-(1H-indol-3-yl)ethyl]amine](/img/structure/B4924509.png)
![2-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4924517.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-isobutyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4924518.png)
![3-amino-N~2~-(4-bromophenyl)-6-methyl-N~5~-phenyl-4-(2-thienyl)thieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B4924526.png)
![2-[1-(4-chlorophenyl)-3-oxo-3-phenylpropyl]cyclohexanone](/img/structure/B4924534.png)
![2,4-dichloro-6-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4924539.png)
![1-sec-butyl-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B4924540.png)

